molecular formula C13H14N4O2S B12254225 N-(2-cyanophenyl)-1-ethyl-2-methyl-1H-imidazole-4-sulfonamide

N-(2-cyanophenyl)-1-ethyl-2-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B12254225
M. Wt: 290.34 g/mol
InChI Key: NAEUVUOCGRGRIN-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-1-ethyl-2-methyl-1H-imidazole-4-sulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to an imidazole ring, which is further substituted with a 2-cyanophenyl group, an ethyl group, and a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Properties

Molecular Formula

C13H14N4O2S

Molecular Weight

290.34 g/mol

IUPAC Name

N-(2-cyanophenyl)-1-ethyl-2-methylimidazole-4-sulfonamide

InChI

InChI=1S/C13H14N4O2S/c1-3-17-9-13(15-10(17)2)20(18,19)16-12-7-5-4-6-11(12)8-14/h4-7,9,16H,3H2,1-2H3

InChI Key

NAEUVUOCGRGRIN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(N=C1C)S(=O)(=O)NC2=CC=CC=C2C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-1-ethyl-2-methyl-1H-imidazole-4-sulfonamide typically involves the reaction of 2-cyanophenylamine with 1-ethyl-2-methylimidazole-4-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-1-ethyl-2-methyl-1H-imidazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-(2-cyanophenyl)-1-ethyl-2-methyl-1H-imidazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections due to its sulfonamide moiety.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-1-ethyl-2-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This inhibition prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    2-cyanopyridine derivatives: These compounds share the 2-cyanophenyl group and exhibit similar reactivity.

    N-phenylacetamide derivatives: These compounds have similar structural features and are used in similar applications.

Uniqueness

N-(2-cyanophenyl)-1-ethyl-2-methyl-1H-imidazole-4-sulfonamide is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. The presence of the ethyl and methyl groups enhances its lipophilicity, potentially improving its bioavailability and efficacy in therapeutic applications.

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